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Compound of Interest

Compound Name: Caspofungin-d4

Cat. No.: B568995

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the deuterium labeling in Caspofungin-
d4, a crucial internal standard for the quantification of the antifungal drug Caspofungin. This

document outlines the precise location of the deuterium atoms, presents relevant quantitative
data, and discusses plausible experimental approaches for its synthesis and characterization.

Introduction to Caspofungin

Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin
class.[1][2] It functions by inhibiting the synthesis of 3-(1,3)-D-glucan, an essential component
of the fungal cell wall, leading to cell lysis and death.[1][2] Caspofungin is effective against a
range of fungal pathogens, including Candida and Aspergillus species.[1] Due to its clinical
significance, accurate quantification in biological matrices is paramount, necessitating the use
of stable isotope-labeled internal standards like Caspofungin-d4 in mass spectrometry-based
assays.[3]

Position of Deuterium Labeling

The deuterium atoms in Caspofungin-d4 are strategically placed on the ethylamino side chain.
Specifically, all four hydrogen atoms on the two carbon atoms of the ethyl group are substituted
with deuterium.
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The formal chemical name for Caspofungin-d4 is: 1-[(4R,5S)-5-[(2-aminoethyl-1,1,2,2-
d4)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-5-[(3R)-3-hydroxy-L-
ornithine]-pneumocandin BO.[3][4]

This specific labeling on a part of the molecule less susceptible to metabolic alteration ensures
that the deuterated standard co-elutes with the unlabeled drug and exhibits similar ionization
efficiency in mass spectrometry, while being clearly distinguishable by its mass-to-charge ratio.

Quantitative Data

The following table summarizes the key quantitative specifications for commercially available
Caspofungin-d4 (acetate salt).

Parameter Value Reference
Molecular Formula Cs2H84D4aN10015 * 2C2H402 [3]

Formula Weight 1217.5 g/mol [3]

Isotopic Purity >99% deuterated forms (di-d4)  [3][4]
Chemical Purity >95% (HPLC) [5]

Visualization of Deuterium Labeling
The following diagram illustrates the chemical structure of Caspofungin, with the positions of
the four deuterium atoms in Caspofungin-d4 highlighted.

Caption: Structure of Caspofungin with Deuterium Labeling on the Ethylamino Side Chain.

Note: Due to the complexity of rendering a full chemical structure in DOT language that is both
accurate and clear, the above diagram provides a simplified representation focusing on the
labeled portion of the molecule. A full structural image would be necessary for complete
chemical detail.

Experimental Protocols

While the precise, proprietary synthesis protocol for commercially available Caspofungin-d4 is
not publicly disclosed, a general methodology can be inferred from standard organic synthesis
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and deuterium labeling techniques.

General Synthesis Workflow

The synthesis would likely involve the coupling of a deuterated building block to an advanced
intermediate of the Caspofungin core structure.

Plausible Synthetic Route for Caspofungin-d4

Deuterated Ethylene Diamine Precursor Protected Caspofungin Core
(e.g., N-Boc-ethylamine-d4) (with a reactive site on the ornithine side chain)

Coupling Reaction
Global Deprotection

Purification
(e.g., Preparative HPLC)

Caspofungin-d4

Click to download full resolution via product page

Caption: Plausible synthetic workflow for Caspofungin-d4.

Preparation of the Deuterated Building Block

The key step is the synthesis of the deuterated ethylamine moiety. One plausible route involves
the reduction of a suitable precursor with a deuterium source. For example, the reduction of
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aminoacetonitrile with a deuterium-donating reducing agent or catalytic deuterogenation.
A general procedure for similar transformations could be:
o Precursor Synthesis: Preparation of a suitable precursor like N-protected aminoacetonitrile.

e Reductive Deuteration: The precursor is subjected to reduction in the presence of a
deuterium source. This could involve:

o Catalytic deuteration using deuterium gas (Dz) and a catalyst such as Palladium on carbon
(Pd/C).

o Reduction with a deuterated reducing agent like lithium aluminum deuteride (LiAIDa4).

o Work-up and Purification: Standard organic chemistry procedures to isolate and purify the
deuterated amine building block.

Coupling and Final Synthesis Steps

The deuterated ethylamine building block, likely with appropriate protecting groups, would then
be coupled to the main Caspofungin cyclic peptide core. The synthesis of the Caspofungin core
itself is a complex multi-step process. The final steps would involve the removal of all protecting
groups and subsequent purification of the final Caspofungin-d4 product, typically by
preparative high-performance liquid chromatography (HPLC).

Analytical Characterization

Confirmation of the deuterium labeling position and isotopic purity would be achieved through a
combination of analytical techniques:

e Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the correct
mass of the deuterated molecule and provide information on the isotopic distribution (do to
da).

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The absence of signals in the proton NMR spectrum corresponding to the ethyl
group would confirm the successful replacement of protons with deuterium.
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o 2H NMR: The presence of a signal in the deuterium NMR spectrum would directly show
the location of the deuterium atoms.

o 18C NMR: The carbon signals for the deuterated ethyl group would show characteristic
splitting patterns (due to C-D coupling) and potentially a slight isotopic shift.

Conclusion

Caspofungin-d4 is a critical analytical tool where the four deuterium atoms are located on the
ethyl group of the ethylamino side chain. This specific labeling provides a stable and reliable
internal standard for the accurate quantification of Caspofungin in various research and clinical
settings. While the exact synthetic protocol is proprietary, the preparation can be
conceptualized through established methods of peptide synthesis and deuterium labeling, with
rigorous analytical characterization ensuring the quality of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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